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This document provides detailed protocols and application notes for nickel-catalyzed reductive

carbon-sulfur (C-S) cross-coupling reactions. This emerging methodology offers a powerful and

versatile tool for the synthesis of aryl sulfides, which are crucial structural motifs in

pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Nickel catalysis presents a

more economical and sustainable alternative to traditional palladium-catalyzed methods.[2][4]

Introduction
Nickel-catalyzed reductive cross-coupling has become a prominent strategy for C-S bond

formation, enabling the coupling of two electrophilic partners, typically an aryl

halide/pseudohalide and a thiol or its derivative, in the presence of a stoichiometric reductant.

[5][6] This approach avoids the need for pre-formed, often unstable, organometallic reagents

and demonstrates excellent functional group tolerance, making it highly valuable for late-stage

functionalization in drug discovery.[2][7][8]

Recent advancements have expanded the scope of this transformation to include a wide range

of coupling partners, from simple aryl halides to complex, sterically hindered molecules.[1][9]

The reactions are typically characterized by mild conditions and high efficiency.[7]

Mechanistic Overview: The Catalytic Cycle
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The precise mechanism of Ni-catalyzed reductive C-S coupling can vary depending on the

specific catalytic system and substrates. However, a generally accepted catalytic cycle involves

the following key steps:

Reduction of Ni(II) to Ni(0): The active Ni(0) catalyst is often generated in situ from a Ni(II)

precatalyst through reduction by a metallic reductant such as zinc or manganese.[7]

Oxidative Addition: The Ni(0) species undergoes oxidative addition to the aryl electrophile

(Ar-X) to form a Ni(II)-aryl intermediate (Ar-Ni(II)-X).

Thiolate Coordination/Transmetalation: The thiol (R-SH) or a corresponding thiolate anion

coordinates to the nickel center.

Reductive Elimination: The final C-S bond is formed through reductive elimination from the

Ni(II) intermediate, yielding the desired aryl sulfide (Ar-S-R) and regenerating the Ni(0)

catalyst to complete the cycle.

Some proposed mechanisms also involve Ni(I)/Ni(III) intermediates, particularly in systems that

may proceed via radical pathways.[5][6][10]
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Caption: A generalized catalytic cycle for Ni-catalyzed reductive C-S coupling.

Experimental Protocols
Herein, we provide two representative protocols for the nickel-catalyzed reductive C-S coupling

of aryl halides with thiols.
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Protocol 1: Ni/dcype-Catalyzed Coupling of Aryl
Bromides with Thiols
This protocol is adapted for the coupling of various aryl bromides with both aryl and alkyl thiols

under mild conditions.

Materials:

Nickel(II) chloride (NiCl₂)

1,2-Bis(dicyclohexylphosphino)ethane (dcype)

Zinc powder (Zn)

Sodium carbonate (Na₂CO₃)

Aryl bromide

Thiol

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or

argon), combine NiCl₂ (5 mol%), dcype (10 mol%), and Zn powder (2.0 equiv.).

Reagent Addition: Add the aryl bromide (1.0 equiv.), thiol (1.2 equiv.), and Na₂CO₃ (2.0

equiv.).

Solvent Addition: Add anhydrous DMF (0.2 M concentration with respect to the aryl bromide).

Reaction: Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

filter through a pad of Celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Protocol 2: Ni/dppf-Catalyzed Coupling of Aryl Chlorides
with Thiophenols
This protocol is effective for the coupling of more challenging aryl chlorides with thiophenols

using an air-stable nickel(0) catalyst system.[11]

Materials:

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Cesium carbonate (Cs₂CO₃)

Aryl chloride

Thiophenol

Anhydrous 1,4-Dioxane

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of

the Ni(0) catalyst by dissolving Ni(COD)₂ and dppf in anhydrous dioxane.

Reaction Setup: To an oven-dried vial, add the aryl chloride (1.0 equiv.), thiophenol (1.1

equiv.), and Cs₂CO₃ (1.5 equiv.).

Catalyst Addition: Add the pre-formed Ni(0)/dppf catalyst solution (2.5 mol% Ni).

Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.

Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter.
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Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of the nickel-catalyzed C-S coupling protocols

with a variety of substrates.

Table 1: Ni/dcype-Catalyzed Coupling of Aryl Bromides with Thiols

Entry Aryl Bromide Thiol Product Yield (%)

1 4-Bromotoluene Thiophenol

4-

Tolyl(phenyl)sulfa

ne

92

2 4-Bromoanisole Thiophenol

(4-

Methoxyphenyl)

(phenyl)sulfane

88

3

1-Bromo-4-

(trifluoromethyl)b

enzene

Thiophenol

Phenyl(4-

(trifluoromethyl)p

henyl)sulfane

85

4

4-

Bromobenzonitril

e

Thiophenol

4-

(Phenylthio)benz

onitrile

95

5 4-Bromotoluene
Benzyl

mercaptan

Benzyl(4-

tolyl)sulfane
78

6 4-Bromotoluene 1-Dodecanethiol
Dodecyl(4-

tolyl)sulfane
75

Table 2: Ni/dppf-Catalyzed Coupling of Aryl Chlorides with Thiophenols
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Entry Aryl Chloride Thiophenol Product Yield (%)

1 4-Chlorotoluene Thiophenol

4-

Tolyl(phenyl)sulfa

ne

85

2 4-Chloroanisole Thiophenol

(4-

Methoxyphenyl)

(phenyl)sulfane

81

3
1-Chloro-4-

nitrobenzene
Thiophenol

(4-Nitrophenyl)

(phenyl)sulfane
90

4 2-Chloropyridine Thiophenol

2-

(Phenylthio)pyridi

ne

76

5 4-Chlorotoluene

4-

Methoxythiophen

ol

(4-

Methoxyphenyl)

(p-tolyl)sulfane

83

Experimental Workflow
The general workflow for setting up a nickel-catalyzed reductive C-S coupling reaction is

depicted below. Adherence to inert atmosphere techniques is crucial for achieving high yields

and reproducibility.
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Caption: A standard workflow for Ni-catalyzed C-S coupling experiments.
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Applications in Drug Discovery
The thioether moiety is a common feature in many biologically active molecules and

pharmaceuticals.[3] Nickel-catalyzed C-S coupling provides a robust and efficient method for

the synthesis and derivatization of such compounds. Its broad functional group tolerance

allows for the late-stage modification of complex molecules, which is a significant advantage in

the drug discovery process.[2][7] This methodology facilitates the rapid generation of

compound libraries for structure-activity relationship (SAR) studies.

Conclusion
Nickel-catalyzed reductive C-S coupling represents a significant advancement in synthetic

organic chemistry. The protocols outlined in this document provide a practical guide for

researchers to implement this powerful transformation in their own laboratories. The mild

reaction conditions, broad substrate scope, and use of an inexpensive, earth-abundant metal

catalyst make this methodology highly attractive for applications in academic research and the

pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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